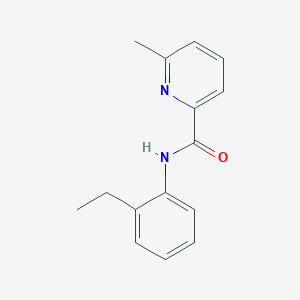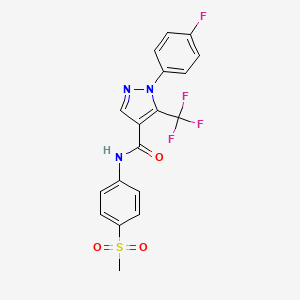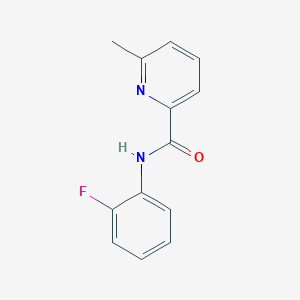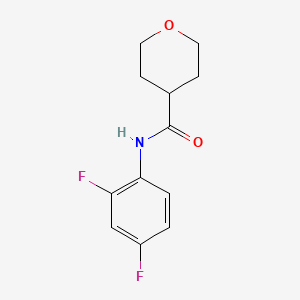![molecular formula C23H27N3O3 B7538597 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CPP-ACP is a peptide that is derived from milk protein and is known for its ability to bind to tooth enamel, making it a promising candidate for use in dental applications. In addition, CPP-ACP has been shown to have a range of other potential applications, including as an anti-inflammatory agent and as a drug delivery vehicle.
Mecanismo De Acción
The mechanism of action of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide is not fully understood, but it is thought to involve the binding of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide to tooth enamel. This binding helps to stabilize the enamel and prevent demineralization, which can lead to tooth decay. In addition, 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has been shown to have a range of other potential mechanisms of action, including the ability to inhibit the growth of bacteria and to modulate the immune response.
Biochemical and Physiological Effects:
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to bind to tooth enamel, 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has been shown to have anti-inflammatory properties and to be able to modulate the immune response. Studies have also suggested that 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide may be able to inhibit the growth of bacteria, although more research is needed to fully understand this effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide for use in lab experiments is its ability to bind to tooth enamel, making it a useful tool for studying tooth decay and other oral health conditions. However, there are also limitations to the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in lab experiments. For example, the binding of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide to tooth enamel may make it difficult to study the compound's effects on other tissues and organs.
Direcciones Futuras
There are many potential future directions for research on 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide. One area of interest is the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in the development of new dental products, such as toothpaste and mouthwash. In addition, researchers are exploring the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in the treatment of a range of other conditions, including cancer and inflammatory bowel disease. Finally, there is interest in exploring the potential of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide as a drug delivery vehicle, as it has been shown to be able to penetrate cell membranes and deliver drugs to specific tissues and organs.
Conclusion:
In conclusion, 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide is a promising compound that has a wide range of potential applications in scientific research. Its ability to bind to tooth enamel makes it a useful tool for studying tooth decay and other oral health conditions, and its anti-inflammatory properties and ability to modulate the immune response make it a promising candidate for the treatment of a range of other conditions. While there are limitations to the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in lab experiments, its potential applications make it an exciting area of research for scientists and researchers around the world.
Métodos De Síntesis
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. One commonly used method involves the synthesis of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a solid support. The resulting peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in dental applications. Studies have shown that 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide can help to remineralize tooth enamel, making it a promising candidate for use in toothpaste and other oral care products. In addition, 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of conditions such as periodontitis.
Propiedades
IUPAC Name |
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-22(16-25-12-14-26(15-13-25)23(28)19-6-7-19)24-20-8-10-21(11-9-20)29-17-18-4-2-1-3-5-18/h1-5,8-11,19H,6-7,12-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHVDVFTGFGXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
![2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538555.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7538565.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide](/img/structure/B7538573.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7538585.png)
![N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)



![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)
